N-(2-(dimethylamino)ethyl)-N-(4-(methylsulfonyl)benzo[d]thiazol-2-yl)furan-2-carboxamide hydrochloride
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Overview
Description
N-(2-(dimethylamino)ethyl)-N-(4-(methylsulfonyl)benzo[d]thiazol-2-yl)furan-2-carboxamide hydrochloride is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a furan ring, a benzo[d]thiazole moiety, and a dimethylaminoethyl group, making it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(dimethylamino)ethyl)-N-(4-(methylsulfonyl)benzo[d]thiazol-2-yl)furan-2-carboxamide hydrochloride typically involves multiple steps:
Formation of the Benzo[d]thiazole Moiety: The benzo[d]thiazole ring can be synthesized through the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative.
Attachment of the Methylsulfonyl Group: The methylsulfonyl group is introduced via sulfonation, using reagents such as methylsulfonyl chloride.
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of a suitable precursor, such as a 1,4-dicarbonyl compound.
Coupling Reactions: The benzo[d]thiazole and furan moieties are coupled using appropriate coupling agents and conditions.
Introduction of the Dimethylaminoethyl Group: The dimethylaminoethyl group is introduced via alkylation, using reagents such as dimethylaminoethyl chloride.
Formation of the Hydrochloride Salt: The final compound is converted to its hydrochloride salt form by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(2-(dimethylamino)ethyl)-N-(4-(methylsulfonyl)benzo[d]thiazol-2-yl)furan-2-carboxamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles or electrophiles in the presence of catalysts or under specific temperature and pressure conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, N-(2-(dimethylamino)ethyl)-N-(4-(methylsulfonyl)benzo[d]thiazol-2-yl)furan-2-carboxamide hydrochloride is used as a building block for the synthesis of more complex molecules
Biology
In biology, this compound may be used as a probe to study cellular processes and molecular interactions. Its ability to interact with specific biological targets makes it a valuable tool for understanding the mechanisms of action of various biomolecules.
Medicine
In medicine, this compound may have potential therapeutic applications. Its unique structure and reactivity could be harnessed to develop new drugs for the treatment of various diseases.
Industry
In industry, this compound may be used as an intermediate in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its versatility and reactivity make it a valuable component in various industrial processes.
Mechanism of Action
The mechanism of action of N-(2-(dimethylamino)ethyl)-N-(4-(methylsulfonyl)benzo[d]thiazol-2-yl)furan-2-carboxamide hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules that play a role in cellular processes. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(2-(dimethylamino)ethyl)-N-(4-(methylsulfonyl)phenyl)furan-2-carboxamide
- N-(2-(dimethylamino)ethyl)-N-(4-(methylsulfonyl)benzo[d]thiazol-2-yl)thiophene-2-carboxamide
- N-(2-(dimethylamino)ethyl)-N-(4-(methylsulfonyl)benzo[d]thiazol-2-yl)pyrrole-2-carboxamide
Uniqueness
N-(2-(dimethylamino)ethyl)-N-(4-(methylsulfonyl)benzo[d]thiazol-2-yl)furan-2-carboxamide hydrochloride is unique due to its combination of a furan ring, a benzo[d]thiazole moiety, and a dimethylaminoethyl group. This unique structure imparts specific chemical and biological properties that distinguish it from similar compounds. For example, the presence of the furan ring may enhance its reactivity and binding affinity for certain molecular targets, while the benzo[d]thiazole moiety may confer additional stability and specificity.
Properties
IUPAC Name |
N-[2-(dimethylamino)ethyl]-N-(4-methylsulfonyl-1,3-benzothiazol-2-yl)furan-2-carboxamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O4S2.ClH/c1-19(2)9-10-20(16(21)12-6-5-11-24-12)17-18-15-13(25-17)7-4-8-14(15)26(3,22)23;/h4-8,11H,9-10H2,1-3H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBPAJBJOYZZJQQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN(C1=NC2=C(S1)C=CC=C2S(=O)(=O)C)C(=O)C3=CC=CO3.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClN3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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